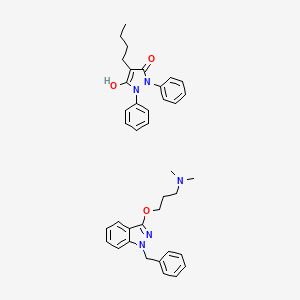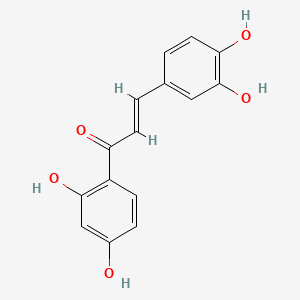
BZ 423
Descripción general
Descripción
Benzodiazepina-423, comúnmente conocida como Bz-423, es una nueva benzodiazepina proapoptótica. Es conocida por su capacidad de inducir la muerte celular a través de una señal de superóxido. Este compuesto ha mostrado un potencial significativo en el tratamiento de enfermedades como el lupus eritematoso sistémico y varios trastornos linfoproliferativos .
Aplicaciones Científicas De Investigación
Benzodiazepina-423 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como compuesto modelo para estudiar la química y las reacciones de la benzodiazepina.
Biología: Investigada por sus efectos sobre los procesos celulares, incluyendo la apoptosis y la regulación del ciclo celular.
Medicina: Explorada por sus posibles efectos terapéuticos en el tratamiento de enfermedades autoinmunes, como el lupus eritematoso sistémico, y ciertos tipos de cáncer.
Industria: Utilizada en el desarrollo de nuevos medicamentos y agentes terapéuticos .
Mecanismo De Acción
Benzodiazepina-423 ejerce sus efectos a través de la inducción de la producción de superóxido, lo que lleva a un aumento de los niveles de especies reactivas de oxígeno. Esta respuesta es esencial para desencadenar el proceso apoptótico, que incluye la liberación de citocromo c, la despolarización mitocondrial y la activación de caspasas. El compuesto se dirige a la F1F0-ATPasa mitocondrial, lo que provoca la pérdida del potencial de membrana mitocondrial y la apoptosis selectiva de los linfocitos activados .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Benzodiazepina-423 implica la formación de una estructura central de 1,4-benzodiazepina. Las rutas sintéticas específicas y las condiciones de reacción son de propiedad exclusiva y no están ampliamente publicadas. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que implican la formación del sistema de anillo de benzodiazepina .
Métodos de Producción Industrial
Los métodos de producción industrial para Benzodiazepina-423 no están ampliamente documentados en el dominio público.
Análisis De Reacciones Químicas
Tipos de Reacciones
Benzodiazepina-423 se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de especies reactivas de oxígeno.
Reducción: Las reacciones de reducción pueden alterar los grupos funcionales dentro de la estructura de la benzodiazepina.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de Benzodiazepina-423 incluyen agentes oxidantes, agentes reductores y varios nucleófilos para reacciones de sustitución. Las condiciones específicas dependen de la reacción y el producto deseados .
Productos Principales Formados
Los productos principales formados a partir de las reacciones de Benzodiazepina-423 incluyen varios derivados oxidados, reducidos y sustituidos. Estos productos pueden tener diferentes actividades y propiedades biológicas .
Comparación Con Compuestos Similares
Benzodiazepina-423 es única en comparación con otras benzodiazepinas debido a sus propiedades proapoptóticas selectivas y su capacidad de inducir la producción de superóxido. Los compuestos similares incluyen otras 1,4-benzodiazepinas, como:
Diazepam: Comúnmente utilizado como ansiolítico y anticonvulsivo.
Lorazepam: Utilizado por sus propiedades ansiolíticas y sedantes.
Clonazepam: Conocido por sus efectos anticonvulsivos y ansiolíticos .
Benzodiazepina-423 destaca por su objetivo específico de las vías mitocondriales y sus posibles aplicaciones terapéuticas en enfermedades autoinmunes y cáncer.
Propiedades
IUPAC Name |
7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN2O2/c1-30-25-13-10-21(28)16-23(25)26(19-8-11-22(31)12-9-19)29-24(27(30)32)15-17-6-7-18-4-2-3-5-20(18)14-17/h2-14,16,24,31H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJCSNHREFFOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)CC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944275 | |
| Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216691-95-1 | |
| Record name | BZ-423 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216691951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BZ-423 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Z88L5FCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of BZ-423?
A1: BZ-423 binds to the oligomycin sensitivity-conferring protein (OSCP) subunit of the mitochondrial FOF1-ATPase.
Q2: How does BZ-423 binding to the FOF1-ATPase affect its function?
A2: BZ-423 acts as an allosteric inhibitor of the FOF1-ATPase, leading to moderate inhibition of ATP synthesis and a significant increase in mitochondrial superoxide production. This modulation of mitochondrial function is believed to be central to its downstream effects.
Q3: What are the consequences of BZ-423-induced superoxide production?
A3: The increased superoxide acts as a signaling molecule, triggering a cascade of events that ultimately lead to apoptosis (programmed cell death) in specific cell types, particularly activated lymphocytes.
Q4: How does BZ-423 differentiate between activated and resting lymphocytes?
A4: Research suggests that BZ-423 is more effective at inducing apoptosis in activated lymphocytes because they are more sensitive to superoxide as a second messenger death signal. This sensitivity stems from the altered bioenergetic state and redox balance of activated lymphocytes.
Q5: What specific apoptotic pathways are activated by BZ-423?
A5: Studies have shown that BZ-423 induces apoptosis through both intrinsic and extrinsic pathways. It upregulates pro-apoptotic Bcl-2 proteins like Noxa and Bak, leading to mitochondrial outer membrane permeabilization. BZ-423 has also been shown to activate JNK and caspase-dependent pathways.
Q6: What is the molecular formula and weight of BZ-423?
A6: The molecular formula of BZ-423 is C26H21ClN2O2, and its molecular weight is 428.88 g/mol.
Q7: Has the stability of BZ-423 been investigated?
A7: Limited information is available on the stability of BZ-423 under various conditions. Further research is needed to assess its long-term stability and potential degradation pathways.
Q8: Have any structure-activity relationship studies been conducted with BZ-423 analogs?
A8: Yes, several analogs of BZ-423 have been synthesized and evaluated for their antiproliferative activity. These studies have identified key structural features important for binding to the OSCP subunit and inducing cytotoxicity.
Q9: What structural modifications have been shown to impact the activity of BZ-423 analogs?
A9: Modification of the hydrophobic substituent at the C-3 position has been shown to influence the binding affinity and activity of BZ-423 analogs. Additionally, altering the chlorine substituent or the hydroxyl group can impact its interaction with the OSCP.
Q10: What cell types have been shown to be sensitive to BZ-423 in vitro?
A10: In vitro studies have demonstrated the cytotoxic and antiproliferative effects of BZ-423 against various cell types, including lymphocytes (B cells and T cells), keratinocytes, and ovarian cancer cells.
Q11: What animal models have been used to investigate the therapeutic potential of BZ-423?
A11: BZ-423 has shown efficacy in several murine models of autoimmune diseases, including lupus, arthritis, and graft-versus-host disease (GVHD). It also demonstrated antipsoriatic activity in a human skin-severe combined immunodeficient (SCID) mouse transplant model.
Q12: What are the key findings from these animal studies?
A12: In vivo studies have demonstrated that BZ-423 can selectively deplete pathogenic lymphocytes, suppress hyperplastic changes in skin cells, and reduce the severity of autoimmune-related pathology. Importantly, it has shown efficacy even in animal models with defective Fas signaling, a pathway often implicated in autoimmune diseases.
Q13: Are there known mechanisms of resistance to BZ-423?
A13: While specific resistance mechanisms haven't been fully elucidated, factors influencing cellular bioenergetics and redox balance might play a role. For instance, cells with inherently high antioxidant capacity might be less susceptible to BZ-423's effects. Further research is needed to fully characterize potential resistance mechanisms.
Q14: Have computational methods been applied to study BZ-423?
A14: Yes, NMR spectroscopy has been used to characterize the binding of a water-soluble BZ-423 analog to the OSCP subunit. Additionally, fluorescence resonance energy transfer (FRET) microscopy has been employed to visualize the interaction of BZ-423 with the FOF1-ATPase in living cells. These techniques offer valuable tools for understanding the drug's mechanism of action at a molecular level.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















